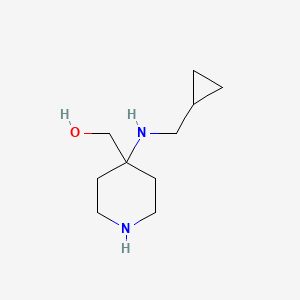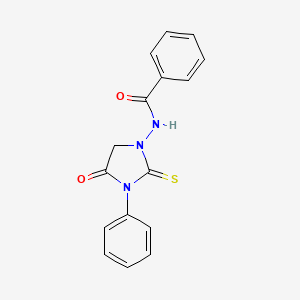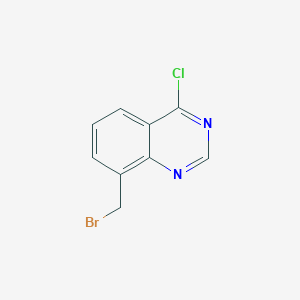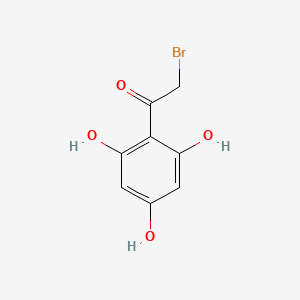![molecular formula C8H8N2O2 B12949950 5-Hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12949950.png)
5-Hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceutical agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one typically involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives. One common method includes the reaction of o-phenylenediamine with formic acid under reflux conditions to yield the desired benzimidazole derivative . Another approach involves the use of glyoxal in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs continuous flow reactors to enhance reaction efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
Oxidation: Formation of 5-oxo-1-methyl-1H-benzo[d]imidazol-2(3H)-one.
Reduction: Formation of 5-amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one.
Substitution: Formation of various substituted benzimidazole derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
5-Hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent biochemical reactions . The compound’s hydroxyl group can form hydrogen bonds with amino acid residues in the enzyme’s active site, enhancing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
1H-benzo[d]imidazol-2-yl)phenylmethanone: Another benzimidazole derivative with similar structural features but different functional groups.
5-(benzo[d][1,3]dioxol-5-yl)-1H-benzo[d]imidazol-2(3H)-one: Contains a dioxole ring fused to the benzimidazole core, offering different chemical properties and biological activities.
Uniqueness
5-Hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one is unique due to its hydroxyl and methyl substituents, which confer distinct chemical reactivity and biological activity. These functional groups enable specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H8N2O2 |
|---|---|
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
6-hydroxy-3-methyl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C8H8N2O2/c1-10-7-3-2-5(11)4-6(7)9-8(10)12/h2-4,11H,1H3,(H,9,12) |
Clave InChI |
IIZSEADWKWQBGH-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)O)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R)-2-Amino-3-(((((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonyl)amino)methyl)thio)propanoic acid](/img/structure/B12949883.png)

![2,4-Dichloro-5-methoxybenzo[d]thiazole](/img/structure/B12949895.png)
![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile](/img/structure/B12949909.png)
![2-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B12949911.png)

![6-(4-Bromophenyl)-2-oxa-5,7-diazaspiro[3.4]oct-5-en-8-one](/img/structure/B12949918.png)





